![molecular formula C16H18ClN3O2S B2592193 5-chloro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide CAS No. 1448045-65-5](/img/structure/B2592193.png)
5-chloro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide
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Overview
Description
The compound “5-chloro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” is a Protein Tyrosine Kinase/RTK class compound with a molecular weight of 584.09 and a molecular formula of C29H39ClN7O2 .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring in the compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 115.1±0.5 cm3, and a polar surface area of 126 Å2. It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .Scientific Research Applications
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Specifically, one derivative with a 3,4-dimethoxyphenyl moiety demonstrated potent inhibitory activity (MIC = 1.4 µM), comparable to the standard drug vancomycin .
Catalyst for Greener Amine Synthesis
The compound serves as a catalyst for greener amine synthesis through transfer hydrogenation of imines. It facilitates reductive amination by transfer hydrogenation, contributing to sustainable chemical processes .
Antifungal Activity
Derivatives of this compound, specifically 5-(2-substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxybenzamides, were screened for antifungal activity. These investigations highlight its potential in combating fungal infections .
Mechanism of Action
Target of Action
The compound “5-chloro-2-methoxy-N-(1-(thiazol-2-yl)piperidin-4-yl)benzamide” contains a thiazole ring . Thiazole derivatives have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the targets of this compound could be one or more proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to bind with high affinity to multiple receptors , which could lead to changes in cellular processes and result in the observed biological activities.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the broad range of activities associated with thiazole derivatives , it’s likely that multiple pathways are affected.
Pharmacokinetics
Thiazole derivatives, in general, have diverse properties depending on their specific structures .
Future Directions
properties
IUPAC Name |
5-chloro-2-methoxy-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c1-22-14-3-2-11(17)10-13(14)15(21)19-12-4-7-20(8-5-12)16-18-6-9-23-16/h2-3,6,9-10,12H,4-5,7-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDCISYWMQTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2CCN(CC2)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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